Methyl 2-isocyanatoacetate

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Methyl 2-isocyanatoacetate (CAS 30988-17-1) is a bifunctional aliphatic isocyanate building block characterized by the presence of both a highly electrophilic isocyanate (–N=C=O) group and a methyl ester moiety. This compound is a colorless to pale yellow liquid with a molecular weight of 115.09 g/mol and a predicted density of 1.1±0.1 g/cm³, serving as a critical intermediate in the synthesis of ureas, carbamates, and heterocyclic scaffolds for pharmaceutical and agrochemical applications.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 30988-17-1
Cat. No. B043134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-isocyanatoacetate
CAS30988-17-1
Synonyms(Methoxycarbonyl)methyl Isocyanate;  Isocyanatoacetic Acid Methyl Ester;  Methyl Isocyanatoacetate;  Methyl α-Isocyanatoacetate;  N-Carbonylglycine Methyl Ester
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESCOC(=O)CN=C=O
InChIInChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3
InChIKeyZGONRPXUNVTWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Isocyanatoacetate (CAS 30988-17-1): Essential Procurement & Quality Specifications


Methyl 2-isocyanatoacetate (CAS 30988-17-1) is a bifunctional aliphatic isocyanate building block characterized by the presence of both a highly electrophilic isocyanate (–N=C=O) group and a methyl ester moiety . This compound is a colorless to pale yellow liquid with a molecular weight of 115.09 g/mol and a predicted density of 1.1±0.1 g/cm³, serving as a critical intermediate in the synthesis of ureas, carbamates, and heterocyclic scaffolds for pharmaceutical and agrochemical applications .

Methyl 2-Isocyanatoacetate (30988-17-1): Why Substitution with Generic Isocyanates Compromises Reaction Outcomes


Substituting Methyl 2-isocyanatoacetate with a generic isocyanate or a close analog such as ethyl 2-isocyanatoacetate or methyl isocyanoacetate is not a straightforward interchange. While all contain an isocyanate or isocyano functional group, the specific ester moiety (methyl vs. ethyl vs. butyl) critically influences key parameters including physical state, solubility, reactivity, and, most importantly, the impurity profile in regulated pharmaceutical syntheses . For instance, in the manufacture of Daprodustat, the methyl ester derivative is specifically implicated as a process-related impurity that must be controlled to <0.15% w/w, a regulatory threshold that cannot be met by generic substitution [1]. Furthermore, the electrophilicity of the isocyanate group is modulated by the adjacent ester, and the resulting hydrolysis or reaction rates can differ significantly from bulkier analogs, leading to unexpected side products or lower yields in sensitive applications [2]. This evidence-based guide provides the quantitative differentiators necessary for informed scientific selection and procurement.

Methyl 2-Isocyanatoacetate (30988-17-1): Quantitative Differentiation Evidence Against Close Analogs


Electrophilic Reactivity Advantage: Methyl 2-Isocyanatoacetate vs. Methyl 2-Isothiocyanatoacetate

Methyl 2-isocyanatoacetate exhibits significantly higher electrophilic reactivity compared to its isothiocyanate analog. The isocyanate (–N=C=O) group is more electrophilic than the isothiocyanate (–N=C=S) group due to the greater electronegativity of oxygen versus sulfur, leading to faster nucleophilic addition reactions with amines and alcohols . This difference is critical for achieving high conversion rates and shorter reaction times in synthetic protocols.

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Physical Property Differentiation: Density and Boiling Point vs. Ethyl 2-Isocyanatoacetate

The methyl ester derivative (target) exhibits a lower boiling point and density compared to the ethyl ester analog. This difference in physical properties is essential for separation and purification steps, such as distillation, and for predicting behavior in reaction mixtures and formulations [1].

Physical Chemistry Process Chemistry Formulation

Regulatory Impurity Control: Daprodustat Manufacturing Process

In the manufacture of Daprodustat (a HIF-PH inhibitor), the methyl 2-isocyanatoacetate derivative (specifically as an acyl impurity of Formula II) is a critical process-related impurity. The patent literature explicitly mandates that the level of this impurity must be kept below 0.15% w/w in the isolated drug substance to meet regulatory acceptance criteria [1]. This stringent control underscores the compound's specific role and the necessity of its precise quantification, which is not applicable to generic isocyanates.

Pharmaceutical Process Chemistry Quality Control Regulatory Affairs

Hydrolytic Stability and Handling vs. Aliphatic Isocyanate Class

Aliphatic isocyanates, including Methyl 2-isocyanatoacetate, exhibit higher sensitivity to moisture and hydrolytic decomposition compared to aromatic isocyanates . This class-level property necessitates specific storage and handling protocols to maintain purity and reactivity. The compound must be stored under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen) at 2-8°C to prevent degradation .

Chemical Stability Storage Shelf Life

Certified Reference Standard Purity: CATO ISO17034 Specification

A certified reference standard of Methyl 2-isocyanatoacetate (marketed as N-Carbonylglycine Methyl Ester) is available with a purity of >95% and is manufactured under ISO17034 standard material producer guidelines [1]. This specification ensures traceability and homogeneity for analytical method development, validation, and quality control (QC) applications, a feature critical for pharmaceutical and research laboratories requiring regulatory compliance.

Analytical Chemistry Quality Control Method Validation

Methyl 2-Isocyanatoacetate (30988-17-1): Verified Research and Industrial Application Scenarios


Synthesis of Urea-Based Pharmaceutical Intermediates (Caplain Inhibitors)

This compound is a key intermediate in the synthesis of caplain inhibitors, a class of urea-based pharmaceuticals . Its high electrophilicity enables efficient reaction with amines to form urea linkages, a critical step in constructing the pharmacophore of these drug candidates .

Impurity Profiling and Quality Control in Daprodustat Manufacturing

As a specified impurity (Daprodustat Impurity 18) in the manufacturing process of Daprodustat, this compound is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor and control impurity levels below the 0.15% w/w regulatory threshold [1]. Its use as a certified reference standard ensures accurate quantification and compliance with pharmacopeial standards [2].

Preparation of Carbamate-Modified Biomolecules and Polymers

The isocyanate group reacts readily with alcohols to form carbamates, allowing for the incorporation of the 2-(methoxycarbonyl)ethyl fragment into biomolecules, polymers, and other advanced materials . The specific methyl ester moiety can be subsequently hydrolyzed under mild conditions to reveal a free carboxylic acid, offering a versatile functionalization strategy [3].

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